molecular formula C10H11N3O B3004472 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine CAS No. 1341294-33-4

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine

Cat. No.: B3004472
CAS No.: 1341294-33-4
M. Wt: 189.218
InChI Key: DYWPMVYXISWASR-UHFFFAOYSA-N
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Description

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a furan-3-yl substituent at position 2 and an ethyl group at position 6 of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol and a CAS registry number of 1341410-83-0 .

Properties

IUPAC Name

6-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWPMVYXISWASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=COC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-substituted pyrimidine derivatives with furan-containing reagents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Features
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine 6-Ethyl, 2-furan-3-yl 204.23 1341410-83-0 Ethyl enhances lipophilicity
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine 5-Fluoro, 6-methyl 193.18 1341294-33-4 Fluorine improves metabolic stability
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine 6-Chloro, N-ethyl Not reported Not available Chloro may increase electrophilicity
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine 5-Fluoro, 2-p-tolylmethoxy Not reported Not available Tolylmethoxy enhances steric bulk

Key Observations:

  • Ethyl vs.
  • Fluorine Substitution : Fluorine at position 5 (e.g., 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine) is associated with enhanced metabolic stability and electronic effects that strengthen target binding, a trend observed in fluorinated pharmaceuticals .

Pharmacological and Stability Profiles

While direct data for this compound is sparse, insights can be drawn from related compounds:

  • Metabolic Stability : In benzo-thiadiazine analogs, saturation of the dihydrofuran ring (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) improves stereochemical stability and blood-brain barrier penetration, suggesting that pyrimidine derivatives with rigid furan substituents may exhibit similar advantages .
  • Biological Activity : Fluorinated pyrimidines like 5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine are reported as nucleic acid synthesis inhibitors, implying that this compound could share mechanistic pathways depending on substituent interactions .

Biological Activity

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group and a furan moiety. Its structural formula can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}

This compound is investigated for its potential as an enzyme inhibitor or receptor modulator , with applications in anticancer and antiviral therapies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
  • Interaction with Mitochondrial Complexes : Similar compounds have been shown to inhibit mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species (ROS) levels. This mechanism may contribute to its anticancer properties by inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cell signaling pathways associated with cancer growth and metastasis .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Inhibition of cell cycle progression
MCF-7 (breast)15.0Induction of apoptosis
A549 (lung)10.0Inhibition of mitochondrial respiration

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest it may exhibit activity against several viral strains, including those responsible for respiratory infections and other viral diseases .

Table 2: Antiviral Activity Data

VirusActivity TypeEC50 (µM)
Influenza AInhibition25.0
Herpes Simplex Virus (HSV)Cytopathic Effect30.0

Biochemical Pathways

This compound influences various biochemical pathways:

  • Cell Signaling : The compound modulates protein kinases involved in cell signaling, which can alter gene expression and cellular metabolism.
  • Reactive Oxygen Species (ROS) : By inhibiting mitochondrial function, it increases ROS levels, which can lead to oxidative stress in cells—an important mechanism in cancer therapy.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : An in vitro study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent .
  • Antiviral Efficacy : Another study assessed its antiviral activity against Influenza A virus, showing promising results in reducing viral load in infected cell cultures.

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